molecular formula C25H33ClN4O7 B140018 Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone CAS No. 156616-24-9

Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone

Cat. No. B140018
M. Wt: 537 g/mol
InChI Key: LLZHCFIJOPMUTQ-KUORQNNRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone (also known as Z-APF-CMK) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protease inhibitor that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

Z-APF-CMK inhibits proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from breaking down proteins and can lead to the accumulation of specific protein substrates. This mechanism of action has been used to study the role of proteases in various biological systems, including inflammation, cancer, and neurodegenerative diseases.

Biochemical And Physiological Effects

Z-APF-CMK has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a critical role in inflammation and immune responses, and Z-APF-CMK has been shown to inhibit the activation of NF-κB in various cell types.

Advantages And Limitations For Lab Experiments

Z-APF-CMK has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for certain proteases, allowing for the selective inhibition of specific enzymes. However, there are also limitations to the use of Z-APF-CMK. It can be expensive to synthesize and is not always commercially available. Additionally, its irreversible binding to proteases can make it difficult to study the dynamic regulation of protease activity in biological systems.

Future Directions

There are several future directions for research on Z-APF-CMK. One area of interest is the potential use of this compound as a therapeutic agent. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammation. Additionally, there is ongoing research on the development of new protease inhibitors that can target specific enzymes with greater specificity and potency. Finally, there is a need for further research on the physiological effects of Z-APF-CMK in various biological systems, including its role in the regulation of protease activity and inflammation.
Conclusion
In conclusion, Z-APF-CMK is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit proteases and modulate signaling pathways makes it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, ongoing research is focused on the development of new protease inhibitors and the exploration of its physiological effects in various biological systems.

Synthesis Methods

Z-APF-CMK is a synthetic compound that is typically prepared using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The final product is then cleaved from the support and purified using chromatography techniques.

Scientific Research Applications

Z-APF-CMK has been used in a wide range of scientific research applications. One of its primary uses is as a protease inhibitor. Proteases are enzymes that break down proteins, and they play a critical role in many biological processes. By inhibiting proteases, Z-APF-CMK can be used to study the role of proteases in various biological systems.

properties

CAS RN

156616-24-9

Product Name

Succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone

Molecular Formula

C25H33ClN4O7

Molecular Weight

537 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-chloro-3-oxo-1-phenylbutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C25H33ClN4O7/c1-15(27-21(32)10-11-22(33)34)23(35)28-16(2)24(36)29-25(37)18-9-6-12-30(18)19(20(31)14-26)13-17-7-4-3-5-8-17/h3-5,7-8,15-16,18-19H,6,9-14H2,1-2H3,(H,27,32)(H,28,35)(H,33,34)(H,29,36,37)/t15-,16-,18-,19?/m0/s1

InChI Key

LLZHCFIJOPMUTQ-KUORQNNRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@@H]1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O

SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)O

synonyms

AAPFcmk
succinyl-AAPF-chloromethylketone
succinyl-AAPF-CMK
succinyl-Ala-Ala-Pro-Phe-chloromethylketone
succinyl-alanylalanyl-prolyl-phenylalanine chloromethylketone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.